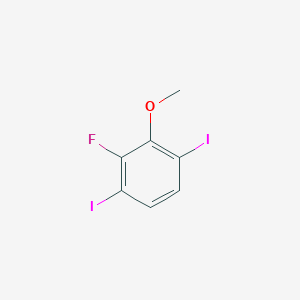

2-Fluoro-3,6-diiodoanisole

説明

特性

分子式 |

C7H5FI2O |

|---|---|

分子量 |

377.92 g/mol |

IUPAC名 |

2-fluoro-1,4-diiodo-3-methoxybenzene |

InChI |

InChI=1S/C7H5FI2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 |

InChIキー |

CDRVFHMEBZNRRY-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1F)I)I |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 2 Fluoro 3,6 Diiodoanisole

Influence of Fluorine and Iodine Substituents on Aromatic Ring Reactivity

The presence of methoxy (B1213986), fluorine, and iodine substituents on the anisole (B1667542) ring creates a unique electronic and steric landscape that governs its reaction pathways. Understanding these individual and collective effects is crucial for predicting the regiochemical outcome of reactions.

The electronic character of the aromatic ring in 2-Fluoro-3,6-diiodoanisole is a composite of the inductive and resonance effects of each substituent.

Fluorine (-F): As the most electronegative element, fluorine exhibits a very strong -I effect, withdrawing electron density from the ring and deactivating it towards EAS. However, it also possesses a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. nih.gov

Iodine (-I): Like other halogens, iodine is an ortho, para-director. It deactivates the ring through its -I effect, although this is weaker than that of fluorine. Its ability to donate electron density via resonance (+R effect) is also minimal. nih.gov

In electrophilic aromatic substitution, the combined directing effects of the substituents would guide an incoming electrophile. However, the positions ortho and para to the powerful methoxy director are already occupied by iodine and fluorine atoms. This substitution pattern makes further EAS reactions on the ring challenging.

For nucleophilic aromatic substitution (SₙAr), the presence of strongly electron-withdrawing halogen substituents is a prerequisite. The fluorine and iodine atoms deactivate the ring for electrophilic attack but could potentially facilitate nucleophilic attack, provided a suitable leaving group is present in a position activated by an electron-withdrawing group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -OCH₃ (Methoxy) | Withdrawing (-I) | Donating (+R) | Activating | ortho, para |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | ortho, para |

| -I (Iodo) | Weakly Withdrawing (-I) | Very Weakly Donating (+R) | Deactivating | ortho, para |

Steric hindrance plays a pivotal role in the reactivity of 2-Fluoro-3,6-diiodoanisole. The two iodine atoms are significantly larger than fluorine and hydrogen, creating a crowded environment around the aromatic ring.

The C-3 iodine atom is positioned between the methoxy group and the fluorine atom.

The C-6 iodine atom is adjacent to the methoxy group and a hydrogen atom.

This steric crowding has profound implications for reactions involving the approach of a bulky reagent or catalyst to the aromatic ring. Attack at positions close to the large iodine substituents is generally disfavored. nih.govrsc.org In transition metal-catalyzed reactions, the steric accessibility of the C-I bonds is a critical factor in determining which of the two iodines will react preferentially. The C-6 position is sterically less encumbered than the C-3 position, which is buttressed by the adjacent fluorine atom. This difference is often exploited to achieve site-selective functionalization. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 2-Fluoro-3,6-diiodoanisole as a Substrate

The presence of two reactive carbon-iodine (C-I) bonds makes 2-Fluoro-3,6-diiodoanisole an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming carbon-carbon bonds. ruhr-uni-bochum.de For a di-iodinated substrate like 2-Fluoro-3,6-diiodoanisole, controlling the regioselectivity of the coupling is of primary importance.

In polyhalogenated aromatic compounds, the site of the initial Sonogashira coupling is determined by a combination of electronic and steric factors that influence the rate-determining oxidative addition step to the palladium(0) catalyst. The C-I bond is significantly more reactive in this step than the more stable C-F bond.

Between the two C-I bonds in 2-Fluoro-3,6-diiodoanisole, selective mono-alkynylation is anticipated at the C-6 position. This high regioselectivity arises primarily from steric considerations. organic-chemistry.org The C-6 position is flanked by the methoxy group and a small hydrogen atom, making it more accessible to the bulky palladium-phosphine catalytic complex. In contrast, the C-3 iodine is sterically shielded by the adjacent fluorine atom, hindering the approach of the catalyst. Studies on similarly substituted 1,2,3-triiodobenzenes have shown that Sonogashira coupling occurs exclusively at the less sterically hindered terminal positions. scielo.org.mx

The efficiency and selectivity of the Sonogashira reaction are highly dependent on the catalytic system. Optimization involves the careful selection of the palladium source, copper co-catalyst, ligands, base, and solvent.

Palladium and Copper Catalysts: The classic Sonogashira protocol uses a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like PdCl₂(PPh₃)₂, in combination with a copper(I) salt, typically CuI, as a co-catalyst. ruhr-uni-bochum.de The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. However, the presence of copper can lead to the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling). This has driven the development of copper-free Sonogashira protocols, which often require different ligands and reaction conditions.

Ligand Design: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand. However, more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and lead to more efficient catalysis, particularly with less reactive aryl halides. ruhr-uni-bochum.de Bidentate ligands can also be employed to alter the geometry and stability of the catalytic species.

The table below summarizes common catalytic systems used in Sonogashira coupling reactions.

| Palladium Source | Co-catalyst | Ligand(s) | Base | Solvent(s) | Remarks |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Toluene | The classic Sonogashira system; widely used. |

| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | Uses a Pd(0) source directly. Can be sensitive to air. |

| Pd₂(dba)₃ | None | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Example of a copper-free system using a bulky, electron-rich phosphine ligand. ruhr-uni-bochum.de |

| Pd(OAc)₂ | CuI | S,O-Ligand | K₂CO₃ | DMF | Ligand design can enable specific selectivities, such as para-C-H alkynylation. |

| PdCl₂(PPh₃)₂ | None | PPh₃ | TBAF | None (Neat) | Copper- and amine-free conditions, simplifying purification. |

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates, typically catalyzed by a palladium complex. libretexts.orgnih.govyoutube.com This reaction's general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com For a substrate like 2-Fluoro-3,6-diiodoanisole, which possesses multiple reactive sites, the Suzuki-Miyaura reaction offers a pathway to complex, selectively functionalized aromatic compounds. The presence of two iodine atoms, along with fluorine and methoxy substituents, introduces significant challenges and opportunities regarding regioselectivity and reactivity. nih.govrsc.org

In polyhalogenated aromatic compounds, the site-selectivity of cross-coupling reactions is a critical consideration. nih.govrsc.org The regiochemical outcome is governed by a combination of steric hindrance, electronic effects, and the specific catalytic system employed. nih.govsci-hub.se For 2-Fluoro-3,6-diiodoanisole, the two carbon-iodine (C-I) bonds are in chemically distinct environments, leading to differential reactivity.

The C-I bond at the C6 position is ortho to the methoxy group and meta to the fluorine atom. The C-I bond at the C3 position is ortho to the fluorine atom and meta to the methoxy group.

Electronic Effects : The methoxy group (-OCH₃) is an electron-donating group, increasing electron density at the ortho and para positions. Conversely, the fluorine atom (-F) is an electron-withdrawing group. These opposing electronic influences modulate the electrophilicity of the carbon atoms bonded to the iodine atoms. The precise effect on the rate of oxidative addition, the first step in the catalytic cycle, can be complex. nih.gov

Steric Effects : The methoxy group is sterically more demanding than the fluorine atom. Consequently, the C-I bond at the C6 position, being flanked by the bulky methoxy group, is more sterically hindered. This increased steric hindrance can impede the approach of the palladium catalyst, favoring oxidative addition at the less hindered C3 position.

Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, oxidative addition occurs preferentially at the most electrophilic and least sterically hindered C-X (X = halogen) bond. Given the steric bulk of the ortho-methoxy group, initial coupling is predicted to occur selectively at the C3 position. Achieving a second coupling at the C6 position would likely require more forcing reaction conditions, such as higher temperatures. nih.gov

Table 1: Analysis of Regioselectivity in Suzuki-Miyaura Coupling of 2-Fluoro-3,6-diiodoanisole

| Position | Ortho Substituent | Meta Substituent | Steric Hindrance | Electronic Influence | Predicted Reactivity |

| C3 | Fluorine (-F) | Methoxy (-OCH₃) | Lower | Influenced by -F (withdrawing) and -OCH₃ (donating) | Higher (Preferred site for first coupling) |

| C6 | Methoxy (-OCH₃) | Fluorine (-F) | Higher | Influenced by -OCH₃ (donating) and -F (withdrawing) | Lower (Requires more forcing conditions) |

This table is generated based on established principles of chemical reactivity and does not represent experimental data.

The presence of fluorine in an aromatic system can significantly impact its reactivity in cross-coupling reactions. Developing robust and selective catalysts for these transformations is an active area of research. mit.edunih.gov While the C-I bonds in 2-Fluoro-3,6-diiodoanisole are the primary reactive sites, the electronic properties imparted by the fluorine atom necessitate a carefully chosen catalytic system for optimal results.

Advancements in catalyst design have focused on the use of specialized ligands and palladium precatalysts that can form highly active catalytic species. mit.edu For instance, the development of palladium precatalysts that are effective at room temperature can be crucial when dealing with thermally unstable coupling partners. mit.edu The choice of ligand associated with the palladium center is paramount; ligands can influence not only the rate of reaction but also the selectivity and stereochemical outcome. nih.gov For challenging substrates, bulky, electron-rich phosphine ligands are often employed to promote the difficult oxidative addition and reductive elimination steps.

While palladium remains the most common catalyst, nickel-based systems have emerged as a powerful alternative, particularly for the activation of less reactive C-F bonds. nih.gov Although not directly applicable to the C-I bonds in the target molecule, this research highlights the ongoing efforts to broaden the scope of cross-coupling catalysts. In the context of 2-Fluoro-3,6-diiodoanisole, a highly active palladium catalyst, potentially featuring a monodentate biarylphosphine ligand, would be a logical starting point to achieve efficient and selective mono- or di-arylation. mit.edu

Other Palladium- and Nickel-Catalyzed C-C and C-Heteroatom Bond Formations (e.g., Heck, Negishi, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, the reactive C-I bonds of 2-Fluoro-3,6-diiodoanisole are amenable to a variety of other transition-metal-catalyzed cross-coupling reactions.

Heck Reaction : This reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, typically using a palladium catalyst. organic-chemistry.orgmdpi.com 2-Fluoro-3,6-diiodoanisole could be reacted with various activated alkenes, again with the potential for regioselective functionalization, to introduce alkenyl substituents onto the aromatic ring. organic-chemistry.org

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. A key advantage of the Negishi reaction is its ability to form C-C bonds with a wide range of partners, including those that are challenging for Suzuki couplings, such as heteroaryl and alkyl groups. nih.gov This method could be employed for the selective functionalization of 2-Fluoro-3,6-diiodoanisole at the C3 or C6 position. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. It involves coupling an aryl halide with an amine or alcohol. This would allow for the introduction of amino or alkoxy/aryloxy groups at the iodine-bearing positions of 2-Fluoro-3,6-diiodoanisole, providing access to a different class of substituted aniline (B41778) or diaryl ether derivatives.

Aryne Chemistry and Related Cycloaddition Reactions

The diiodo-substitution pattern of 2-Fluoro-3,6-diiodoanisole makes it a potential precursor for the generation of a highly reactive aryne (benzyne) intermediate. Arynes are typically formed via the elimination of a hydrogen halide from an aryl halide using a strong base, or from o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source. researchgate.netorgsyn.org In this case, treatment with a strong base could induce the elimination of hydrogen iodide (HI) to form a fluoro-methoxy-substituted benzyne.

Once generated, this strained and highly electrophilic aryne can be trapped in situ by a wide variety of reagents, most notably through cycloaddition reactions. nih.govyoutube.comresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction) : The aryne can act as a dienophile and react with conjugated dienes (like furan (B31954) or cyclopentadiene) to rapidly construct polycyclic aromatic systems. nih.gov

[3+2] Cycloaddition : Arynes can react with 1,3-dipoles, such as azides or diazo compounds, to afford five-membered heterocyclic rings. orgsyn.orgorganic-chemistry.org For example, reaction with an azide (B81097) yields a benzotriazole (B28993) derivative. organic-chemistry.org

[2+2] Cycloaddition : Reaction with alkenes can lead to the formation of benzocyclobutene derivatives. researchgate.net

These cycloaddition reactions provide powerful and efficient routes to complex molecular scaffolds that would be difficult to synthesize through other methods. researchgate.netnih.gov

Table 2: Potential Cycloaddition Reactions of a Benzyne Derived from 2-Fluoro-3,6-diiodoanisole

| Reaction Type | Trapping Agent | Resulting Structure |

| [4+2] Cycloaddition | Conjugated Dienes (e.g., Furan) | Polycyclic aromatic ether |

| [3+2] Cycloaddition | Azides (R-N₃) | Substituted Benzotriazole |

| [3+2] Cycloaddition | Diazo Compounds (R₂-CN₂) | Substituted Indazole |

| [2+2] Cycloaddition | Alkenes (e.g., Styrene) | Substituted Benzocyclobutene |

This table illustrates potential synthetic applications based on known aryne reactivity and does not represent specific experimental outcomes for this substrate.

C-H Functionalization Strategies Mediated by Halogen Substituents

Direct C-H functionalization has emerged as a step-economical and atom-economical strategy in organic synthesis, allowing for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. nih.govsnnu.edu.cnresearchgate.net In substituted arenes like 2-Fluoro-3,6-diiodoanisole, the existing substituents can act as directing groups, guiding a transition metal catalyst to a specific C-H bond, thereby ensuring positional selectivity. snnu.edu.cnrsc.org

Ortho-Fluorine Directed C-H Activation and Functionalization

While strongly coordinating groups are most common, even weakly coordinating atoms like fluorine can exert a directing effect in C-H activation reactions. nih.govnih.gov The fluorine atom at the C2 position of 2-Fluoro-3,6-diiodoanisole could potentially direct the functionalization of the adjacent C-H bond at the C3 position, although this position is already occupied by an iodine atom. More likely, it could influence the reactivity of the C-H bond at the C5 position, which is meta to the fluorine. However, the primary mode of ortho-directing effects involves the formation of a cyclometalated intermediate. rsc.orgnih.gov

In such a scenario, a transition metal catalyst would coordinate to the fluorine atom (or the methoxy group, which is a stronger Lewis base) and subsequently activate a nearby C-H bond through an intramolecular process. The fluorine atom, being highly electronegative, can influence the electronic environment of the aromatic ring and participate in the C-H cleavage step. nih.gov This strategy has been exploited in palladium- and copper-catalyzed reactions to install various functional groups. nih.gov For 2-Fluoro-3,6-diiodoanisole, the interplay between the directing effects of the fluoro and methoxy groups would determine the ultimate site of any C-H functionalization, competing with the more facile cross-coupling reactions at the C-I bonds.

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group on an aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, leading to the regioselective synthesis of substituted aromatic compounds.

For 2-fluoro-3,6-diiodoanisole, the methoxy group (-OCH₃) is expected to act as the primary directing group. The lone pairs on the oxygen atom can coordinate to the lithium cation of the organolithium base, thereby lowering the kinetic barrier to deprotonation at an adjacent C-H bond. However, the substitution pattern of 2-fluoro-3,6-diiodoanisole presents a complex scenario for regioselectivity. The molecule has two iodine atoms and a fluorine atom, all of which exert steric and electronic effects that influence the acidity of the aromatic protons and the stability of potential intermediates.

In principle, metalation could occur at the C4 or C5 position. The directing effect of the methoxy group would favor deprotonation at the C5 position. However, the presence of the bulky iodine atom at the C6 position could sterically hinder the approach of the base to the C5 proton. Conversely, the electronic effects of the halogens also play a crucial role. The electron-withdrawing nature of the fluorine and iodine atoms increases the acidity of the remaining aromatic protons, making them more susceptible to deprotonation.

Following successful metalation to form the aryllithium species, the reaction mixture can be quenched with an appropriate electrophile. The choice of electrophile determines the nature of the new substituent introduced onto the aromatic ring. A generalized reaction scheme is presented below:

Table 1: Postulated Directed Metalation and Electrophilic Quenching of 2-Fluoro-3,6-diiodoanisole

| Step | Description | Reactants | Products |

| 1. Metalation | Deprotonation of the aromatic ring directed by the methoxy group. | 2-Fluoro-3,6-diiodoanisole, Organolithium reagent (e.g., n-BuLi, s-BuLi) | Lithiated 2-Fluoro-3,6-diiodoanisole intermediate |

| 2. Electrophilic Quench | Reaction of the aryllithium intermediate with an electrophile. | Lithiated intermediate, Electrophile (E⁺) | Functionalized 2-Fluoro-3,6-diiodoanisole derivative |

Common electrophiles that could potentially be used in this context include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and various sources of halogens or other functional groups. The specific yields and regioselectivity of these reactions would need to be determined experimentally.

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the reactivity and selectivity of organic reactions. For a molecule like 2-fluoro-3,6-diiodoanisole, where multiple factors influence the reaction outcome, computational studies can provide invaluable insights.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Transition State Analysis

DFT calculations can be employed to model the reaction pathway of the directed metalation of 2-fluoro-3,6-diiodoanisole. By calculating the energies of the starting materials, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

The mechanism of directed ortho-metalation typically involves the formation of a pre-coordination complex between the organolithium reagent and the directing methoxy group. DFT can be used to optimize the geometry of this complex and to locate the transition state for the subsequent proton abstraction step. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.

Furthermore, analysis of the transition state geometry can reveal the key orbital interactions that stabilize the transition state and dictate the reaction's course. For instance, the degree of C-H bond breaking and C-Li bond formation in the transition state can be assessed. These computational findings would be crucial for a detailed mechanistic understanding of how the interplay of the fluoro, iodo, and methoxy substituents influences the metalation process.

Prediction of Regioselectivity and Relative Reaction Barriers

One of the primary applications of DFT in this context would be to predict the regioselectivity of the metalation. By calculating the activation energies for deprotonation at both the C4 and C5 positions, the relative likelihood of each pathway can be determined. The pathway with the lower activation energy barrier would be the kinetically favored one.

These calculations would need to consider several factors:

The directing ability of the methoxy group: This is the primary factor favoring C5 deprotonation.

Steric hindrance: The bulky iodine atom at C6 might raise the energy of the transition state for C5 deprotonation compared to C4.

Electronic effects: The electron-withdrawing nature of the halogens influences the acidity of the adjacent protons. DFT can quantify these effects on the local electron density and proton affinity.

Table 2: Hypothetical DFT-Calculated Parameters for the Metalation of 2-Fluoro-3,6-diiodoanisole

| Parameter | Deprotonation at C4 | Deprotonation at C5 |

| Relative Ground State Energy of Intermediate | ΔE_int(C4) | ΔE_int(C5) |

| Relative Transition State Energy | ΔE_TS(C4) | ΔE_TS(C5) |

| Predicted Kinetic Product | Dependent on which ΔE_TS is lower | Dependent on which ΔE_TS is lower |

| Predicted Thermodynamic Product | Dependent on which ΔE_int is lower | Dependent on which ΔE_int is lower |

By comparing the calculated energy barriers, a prediction regarding the regiochemical outcome of the reaction can be made. This predictive capability is a significant advantage of using computational methods to study complex organic reactions before extensive experimental work is undertaken.

Applications of 2 Fluoro 3,6 Diiodoanisole in Advanced Organic Synthesis

Precursor in the Construction of Complex Polyaromatic and Heterocyclic Architectures

The presence of two reactive iodine atoms and a fluorine atom on the aromatic ring of 2-fluoro-3,6-diiodoanisole makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The differential reactivity of the carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, while the fluorine atom can influence the electronic properties and biological activity of the final products.

Assembly of Functionalized Biaryls, Terphenyls, and Quaterphenyls

While direct, specific examples of the use of 2-fluoro-3,6-diiodoanisole in the synthesis of biaryls, terphenyls, and quaterphenyls are not extensively documented in publicly available literature, the inherent reactivity of diiodoaromatic compounds strongly supports this application. The two iodine atoms serve as handles for sequential or one-pot multiple cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. This allows for the controlled, stepwise introduction of different aryl groups, leading to the construction of unsymmetrical and highly functionalized polyaromatic systems. The fluorine substituent can play a crucial role in modulating the electronic properties and conformational preferences of these extended π-systems, which is of significant interest in materials science and medicinal chemistry. Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings and are known for their diverse applications and, in some cases, their environmental and health impacts. researchgate.netresearchgate.net The synthesis of functionalized PAHs is a key area of research. researchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Benzo[b]furans)

The utility of iodoanisole derivatives in the synthesis of fused heterocyclic systems, particularly benzo[b]furans, is well-established. These reactions often proceed through a Sonogashira coupling of the iodoanisole with a terminal alkyne, followed by an electrophilic cyclization. Given this precedent, 2-fluoro-3,6-diiodoanisole is an excellent candidate for the synthesis of highly substituted and functionalized benzo[b]furans. The presence of two iodine atoms offers the potential for the formation of more complex fused systems or for post-cyclization functionalization. Heterocyclic compounds are a vast and important class of organic molecules with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. mdpi.commdpi.comnih.gov

A general strategy for the synthesis of such fused systems is outlined in the table below, based on established methodologies for related compounds.

| Step | Reaction Type | Reactants | Product |

| 1 | Sonogashira Coupling | 2-Fluoro-3,6-diiodoanisole, Terminal Alkyne | Alkynylated Iodoanisole Intermediate |

| 2 | Electrophilic Cyclization | Alkynylated Iodoanisole Intermediate | Functionalized Benzo[b]furan |

This two-step process allows for significant variation in the final product by changing the terminal alkyne used in the first step. The remaining iodine atom on the benzo[b]furan core can then be used for further elaboration.

Development of Optoelectronic Materials Precursors

Fluorinated aromatic and heterocyclic compounds are of great interest for applications in optoelectronic materials due to their unique electronic properties, such as high electron affinity and improved stability. nih.gov The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic materials, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Although specific research detailing the use of 2-fluoro-3,6-diiodoanisole for optoelectronic materials precursors is not prominent, its structure is highly conducive to such applications. The diiodo functionality allows for the construction of extended conjugated systems through cross-coupling reactions, while the fluoro and methoxy (B1213986) groups can be used to fine-tune the electronic and physical properties of the resulting materials. nih.gov

Role as a Scaffold for Rational Design in Chemical Biology Probes

Chemical probes are essential tools for understanding and interrogating biological systems. nih.gov The design of effective probes often requires a scaffold that allows for the systematic variation of substituents to optimize binding affinity, selectivity, and other properties. nih.gov Fluorine-containing molecules are particularly valuable as probes, as the ¹⁹F nucleus can be used as a sensitive NMR reporter. ljmu.ac.uk

2-Fluoro-3,6-diiodoanisole provides a versatile scaffold for the development of chemical biology probes. The two iodine atoms can be functionalized with different moieties to explore structure-activity relationships, while the fluorine atom can serve as a handle for ¹⁹F NMR studies to monitor the probe's interaction with its biological target. ljmu.ac.uk The anisole (B1667542) core itself is a common motif in many biologically active molecules.

Contribution to the Synthesis of Fluorinated and Iodinated Building Blocks with Tunable Properties for Chemical Research

Fluorinated and iodinated organic compounds are crucial building blocks in modern chemical synthesis, finding widespread use in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by fluorine and iodine atoms make these building blocks highly sought after.

2-Fluoro-3,6-diiodoanisole itself is a prime example of a highly functionalized building block. Furthermore, it can be used as a starting material to generate a library of other valuable fluorinated and iodinated intermediates. Through selective reactions at the iodine positions, a variety of functional groups can be introduced, leading to a diverse set of building blocks with tunable electronic and steric properties.

| Reaction Type | Reagent | Product Type |

| Suzuki Coupling | Arylboronic Acid | Fluorinated and Iodinated Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Fluorinated and Iodinated Alkynylarene |

| Buchwald-Hartwig Amination | Amine | Fluorinated and Iodinated Arylamine |

| Metal-Halogen Exchange | Organolithium Reagent | Lithiated Fluoroanisole Intermediate |

Utility in the Preparation of Precursors for Advanced Polymer and Material Science Applications

The development of new polymers and materials with tailored properties is a major focus of contemporary research. Fluorinated polymers, in particular, exhibit a range of desirable characteristics, including high thermal stability, chemical resistance, and low surface energy.

The di-iodinated nature of 2-fluoro-3,6-diiodoanisole makes it a suitable monomer or cross-linking agent for the synthesis of advanced polymers. Poly(arylene)s and other conjugated polymers could be prepared through step-growth polymerization using cross-coupling reactions. The resulting fluorinated materials would be expected to possess interesting properties for applications in areas such as high-performance plastics, membranes, and coatings.

Analytical and Spectroscopic Characterization Techniques for 2 Fluoro 3,6 Diiodoanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic compounds in solution. For 2-Fluoro-3,6-diiodoanisole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and electronic environment.

¹H, ¹³C, and ¹⁹F NMR for Positional Assignment and Electronic Environment Determination

The substitution pattern of 2-Fluoro-3,6-diiodoanisole—a methoxy (B1213986) group, a fluorine atom, and two iodine atoms on a benzene (B151609) ring—results in a unique set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky halogen substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methoxy group protons and the two aromatic protons. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The two aromatic protons are in different chemical environments and will appear as distinct signals, likely as doublets due to coupling to each other and potentially showing further coupling to the fluorine atom. The proton ortho to the fluorine and between the two iodine atoms would be expected at a downfield chemical shift compared to the other proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbons bonded to the heavy iodine atoms are expected to have their signals shifted to lower field values.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. google.com For 2-Fluoro-3,6-diiodoanisole, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the adjacent methoxy and iodine substituents. google.comgoogle.com The fluorine signal will likely be a doublet of doublets due to coupling with the two neighboring aromatic protons.

Predicted NMR Data for 2-Fluoro-3,6-diiodoanisole:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 7.5 | dd | JHH ≈ 8-9, JHF ≈ 2-3 |

| ¹H (Aromatic) | 6.8 - 7.2 | dd | JHH ≈ 8-9, JHF ≈ 4-5 |

| ¹H (Methoxy) | 3.8 - 4.0 | s | - |

| ¹³C (C-F) | 155 - 165 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-OCH₃) | 150 - 160 | d | ²JCF ≈ 10-15 |

| ¹³C (C-I) | 90 - 105 | d | ³JCF ≈ 3-5 |

| ¹³C (C-I) | 95 - 110 | s | - |

| ¹³C (Aromatic CH) | 115 - 130 | d | JCF ≈ 20-25 |

| ¹³C (Aromatic CH) | 110 - 125 | d | JCF ≈ 5-10 |

| ¹³C (OCH₃) | 55 - 65 | q | - |

| ¹⁹F | -110 to -130 | dd | JHF ≈ 2-3, JHF ≈ 4-5 |

Note: The predicted data is based on typical values for similarly substituted aromatic compounds and should be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling and proximity in the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. For 2-Fluoro-3,6-diiodoanisole, HMBC is invaluable for confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons and the carbon atom C-3, as well as the aromatic protons and their neighboring carbon atoms, providing unambiguous evidence for the arrangement of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For 2-Fluoro-3,6-diiodoanisole (C₇H₅FI₂O), the expected monoisotopic mass would be calculated with high precision.

The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for halogenated anisoles include the loss of a methyl group (M-15), the loss of a CHO group (M-29), and the loss of iodine atoms. The presence of two iodine atoms would lead to a characteristic isotopic pattern for fragments containing both iodine atoms.

Predicted HRMS Data for 2-Fluoro-3,6-diiodoanisole:

| Ion | Predicted m/z | Description |

| [M]⁺ | 377.8363 | Molecular Ion |

| [M-CH₃]⁺ | 362.8127 | Loss of a methyl radical |

| [M-I]⁺ | 250.9394 | Loss of an iodine radical |

| [C₆H₂FI]⁺ | 235.9291 | Loss of I and CH₃O |

Note: The predicted m/z values are for the most abundant isotopes.

X-ray Crystallography for Definitive Solid-State Structural Confirmation and Conformational Analysis

For crystalline derivatives of 2-Fluoro-3,6-diiodoanisole, single-crystal X-ray crystallography can provide an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the substitution pattern and revealing the conformation of the molecule, including the orientation of the methoxy group relative to the aromatic ring. It is the gold standard for structural elucidation when a suitable crystal can be obtained.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of 2-Fluoro-3,6-diiodoanisole is expected to show characteristic bands for the C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the anisole (B1667542) moiety, and C-F and C-I stretching. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually result in a series of peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the C-I bonds, which may show weak signals in the IR spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for 2-Fluoro-3,6-diiodoanisole:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | IR |

| C-F Stretch | 1000 - 1100 | IR |

| C-I Stretch | 500 - 600 | IR, Raman |

Advanced Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 2-Fluoro-3,6-diiodoanisole from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, 2-Fluoro-3,6-diiodoanisole can be analyzed by GC-MS. This technique separates the compound from impurities based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass information for the eluted compounds, allowing for their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purification and purity analysis of 2-Fluoro-3,6-diiodoanisole. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be suitable for this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

Future Research Directions and Perspectives in 2 Fluoro 3,6 Diiodoanisole Chemistry

Exploration of Novel Catalytic Systems for More Efficient and Selective Transformations

The two iodine atoms in 2-Fluoro-3,6-diiodoanisole are prime sites for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on developing novel catalytic systems to achieve higher efficiency and selectivity in these transformations. Palladium-catalyzed reactions are a mainstay in this area, and the development of monoligated palladium(0) species, which are highly active, could lead to more efficient reactions. nih.gov

Furthermore, the use of specialized phosphine (B1218219) ligands, such as those with an adamantane-like framework, has been shown to be effective in the cross-coupling of heteroaryl iodides at room temperature, a technique that could be adapted for 2-Fluoro-3,6-diiodoanisole. nih.gov The exploration of so-called "Jeffery" conditions, which utilize simple palladium salts and tetraalkylammonium additives, may also offer new pathways for selective cross-coupling. nsf.gov

Beyond palladium, other transition metals like copper, nickel, and gold could be explored for unique reactivity patterns. The development of nanocatalysts is another promising avenue, as they can offer high catalytic efficiency and the potential for recovery and reuse. researchgate.net

Table 1: Potential Catalytic Systems for Selective Cross-Coupling of 2-Fluoro-3,6-diiodoanisole

| Catalytic System | Target Transformation | Potential Advantages |

| Pd2(dba)3 / Adamantyl-phosphine Ligand | Sonogashira or Suzuki Coupling | High efficiency at room temperature, reduced side reactions. nih.gov |

| "Jeffery-Heck" Conditions (e.g., Pd(OAc)2, PPh3, NBu4Cl) | Heck Coupling | Ligand-free or ligand-poor conditions, potential for altered selectivity. nsf.gov |

| Copper Nanoparticles / Ligand | Ullmann Condensation | Cost-effective, potential for C-N and C-O bond formation. researchgate.net |

| Nickel(II) Chloride / Bipyridine Ligand | Kumada Coupling | Reactivity with a broader range of Grignard reagents. |

Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysts or Auxiliaries

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals and advanced materials. chiralpedia.comnumberanalytics.comchiralpedia.com Future work on 2-Fluoro-3,6-diiodoanisole could involve the development of asymmetric synthetic routes to produce enantiomerically pure derivatives. This can be achieved through the use of chiral catalysts, which can differentiate between enantiotopic faces or groups of the substrate. hilarispublisher.com

For instance, asymmetric hydrogenation of a derivative of 2-Fluoro-3,6-diiodoanisole could yield a chiral product. hilarispublisher.com Organocatalysis, which employs small organic molecules as chiral catalysts, offers another powerful tool for a variety of asymmetric transformations. hilarispublisher.com

Alternatively, chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. hilarispublisher.com While this method requires additional synthetic steps for attachment and removal, it can be a robust strategy for establishing key stereocenters.

Expansion of Applications in Emerging Areas of Chemical Science and Technology

The unique substitution pattern of 2-Fluoro-3,6-diiodoanisole makes it a versatile precursor for a range of functional molecules with potential applications in diverse fields.

In materials science , polycyclic aromatic hydrocarbons (PAHs) derived from 2-Fluoro-3,6-diiodoanisole could be investigated for their electronic and photophysical properties. wikipedia.orgmdpi.comresearchgate.net Such compounds are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

In medicinal chemistry , the fluoro and iodo groups can be exploited to synthesize novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atoms provide handles for further functionalization. The core structure could be elaborated to target a variety of biological targets.

In agrochemicals , derivatives of 2-Fluoro-3,6-diiodoanisole could be explored as new herbicides, fungicides, or insecticides. Halogenated aromatic compounds are a well-established class of agrochemicals, and the specific substitution pattern of this molecule may lead to novel modes of action or improved properties. lookchem.com

Table 2: Potential Applications of 2-Fluoro-3,6-diiodoanisole Derivatives

| Field | Potential Application | Rationale |

| Materials Science | Organic electronics (OLEDs, OPVs) | Precursor to novel conjugated polymers and PAHs with tunable electronic properties. researchgate.net |

| Medicinal Chemistry | Kinase inhibitors, metabolic imaging agents | The scaffold can be elaborated to target specific enzymes; radioiodinated derivatives could be used in imaging. |

| Agrochemicals | Herbicides, fungicides | Halogenated aromatics are a known class of agrochemicals; novel substitution patterns may lead to improved efficacy. lookchem.com |

Implementation of Green Chemistry Principles in Synthetic Methodologies and Process Optimization

Future research should prioritize the integration of green chemistry principles into the synthesis and manipulation of 2-Fluoro-3,6-diiodoanisole. organic-chemistry.orgrroij.com This includes the development of synthetic routes with high atom economy, minimizing the generation of waste. acs.org The use of catalytic reagents is inherently greener than stoichiometric reagents. acs.org

Efforts should be made to replace hazardous solvents with greener alternatives such as water, ethanol, or ionic liquids. nih.gov The development of solvent-free reaction conditions would be an even more significant advancement. Energy efficiency should also be a key consideration, with a focus on reactions that can be conducted at ambient temperature and pressure. nih.gov

Furthermore, the development of analytical methodologies for in-process monitoring can help to prevent pollution by allowing for real-time control of reactions. organic-chemistry.org The ultimate goal is to design synthetic processes that are inherently safer and have a minimal environmental impact. nih.gov

Design and Synthesis of Multi-Functional Derivatives for Integrated Applications

The distinct reactivity of the different substituents on the 2-Fluoro-3,6-diiodoanisole ring allows for the design and synthesis of multi-functional derivatives. For example, one iodine atom could be used to attach the molecule to a polymer backbone, while the other is converted into a fluorescent tag. The fluorine atom could serve to modulate the electronic properties of the resulting material.

Such multi-functional molecules could find applications in areas like chemical biology, where they could be used as probes to study biological processes. In materials science, they could be used to create "smart" materials that respond to external stimuli. The pyrazole (B372694) nucleus is an example of a scaffold that has been used to create multi-functional molecules with applications in both materials science and medicinal chemistry. ekb.eg The principles of structural activity relationship (SAR) can be applied to guide the design of these derivatives for specific applications. ekb.eg

Q & A

What experimental strategies can improve the yield and purity of 2-Fluoro-3,6-diiodoanisole during synthesis?

Basic Research Question

The synthesis of halogen-rich aromatic ethers like 2-Fluoro-3,6-diiodoanisole often suffers from low yields due to competing side reactions. Evidence from analogous iodinated pyridines (e.g., 2-Fluoro-3,6-diiodopyridine) indicates that optimizing reaction time, temperature, and stoichiometry of iodinating agents is critical. For example, using controlled stoichiometric ratios of iodine sources (e.g., I₂/KI) and protecting the methoxy group during iodination can minimize over-halogenation . Additionally, purification via column chromatography with heptane-AcOEt (10:90) gradients has been effective for isolating similar compounds in 15% yield, suggesting iterative solvent optimization may enhance purity .

How can nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy be utilized to confirm the structure of 2-Fluoro-3,6-diiodoanisole?

Basic Research Question

Structural confirmation requires cross-referencing spectral data with computational or literature benchmarks. For instance, in 2-Fluoro-3,6-diiodopyridine, key <sup>1</sup>H NMR signals at δ 7.38 (dd, J = 7.8 Hz) and δ 7.75 (t, J = 8.0 Hz) correlate with aromatic proton environments, while IR peaks at 671–1548 cm<sup>-1</sup> confirm C-I and C-F stretching modes . For 2-Fluoro-3,6-diiodoanisole, analogous analysis of methoxy group protons (δ ~3.8–4.0 ppm) and aromatic ring splitting patterns can differentiate regioisomers. Coupling computational simulations (e.g., density functional theory) with experimental data improves assignment accuracy .

What computational methods are suitable for predicting the regioselectivity of iodination in 2-fluoroanisole derivatives?

Advanced Research Question

Regioselective iodination in fluoroanisoles is influenced by electronic and steric factors. Computational studies, such as Fukui function analysis or molecular electrostatic potential (MESP) mapping, can identify electron-rich sites prone to electrophilic attack. For example, in 2-Fluoro-3,6-diiodopyridine, meta-iodination is favored due to fluorine’s electron-withdrawing effect, directing iodination to the 3- and 6-positions. Applying these methods to 2-Fluoro-3,6-diiodoanisole would require evaluating resonance effects of the methoxy group and steric hindrance from iodine substituents .

How does fluorine substitution impact the crystal packing and intermolecular interactions of 2-Fluoro-3,6-diiodoanisole?

Advanced Research Question

Fluorine’s high electronegativity and small atomic radius influence crystal lattice organization. In fluorinated analogs like methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropionate, weak C–H⋯O hydrogen bonds form zigzag chains along the a-axis . For 2-Fluoro-3,6-diiodoanisole, X-ray crystallography can reveal halogen bonding (C–I⋯O) and π-π stacking interactions. Comparative studies with non-fluorinated analogs (e.g., 3,6-diiodoanisole) would quantify fluorine’s role in stabilizing specific polymorphs .

What are the challenges in analyzing conflicting spectral data for 2-Fluoro-3,6-diiodoanisole, and how can they be resolved?

Advanced Research Question

Discrepancies in NMR or mass spectrometry data may arise from isotopic splitting (e.g., <sup>127</sup>I/<sup>129</sup>I) or dynamic effects like hindered rotation. For example, diiodinated compounds often exhibit complex splitting patterns due to scalar coupling between iodine nuclei. High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR can clarify ambiguities: HRMS provides exact mass verification, while <sup>19</sup>F NMR detects fluorine’s coupling with adjacent protons (e.g., <sup>3</sup>JF-H ~8–12 Hz) .

How can the reactivity of 2-Fluoro-3,6-diiodoanisole in cross-coupling reactions be systematically evaluated?

Advanced Research Question

The compound’s utility in Suzuki or Ullmann couplings depends on iodine’s leaving-group ability and fluorine’s electronic effects. Methodological approaches include:

- Screening palladium/copper catalysts (e.g., Pd(PPh3)4 vs. CuI/1,10-phenanthroline).

- Comparing reaction rates with mono-iodinated analogs to assess steric effects.

- Monitoring byproducts (e.g., dehalogenation or proto-deiodination) via LC-MS.

Evidence from similar diiodoarenes suggests that electron-deficient aryl iodides undergo faster oxidative addition, but steric bulk from adjacent substituents may limit reactivity .

What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of 2-Fluoro-3,6-diiodoanisole?

Basic Research Question

Iodinated intermediates are often sensitive to light and moisture. Key strategies include:

- Using anhydrous solvents (e.g., THF, DMF) purified via molecular sieves.

- Conducting reactions under inert gas (N2 or Ar) with Schlenk-line techniques.

- Storing products in amber vials at –20°C to prevent iodine loss or degradation.

These protocols align with methods for stabilizing halogen-rich pyridines and anisoles .

How can researchers design structure-activity relationship (SAR) studies incorporating 2-Fluoro-3,6-diiodoanisole as a pharmacophore?

Advanced Research Question

SAR studies require systematic variation of substituents while retaining core structural motifs. For example:

- Replacing iodine with other halogens to assess binding affinity.

- Modifying the methoxy group to study steric vs. electronic contributions.

- Pairing crystallographic data (e.g., halogen bond angles) with biological assays to correlate structure with activity.

Such approaches are validated in fluorinated drug candidates where iodine enhances target engagement via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。